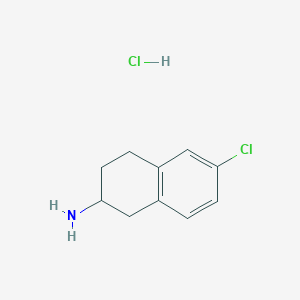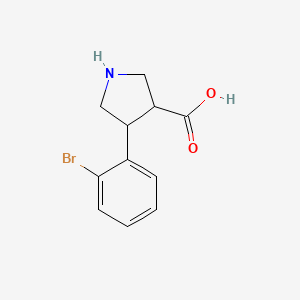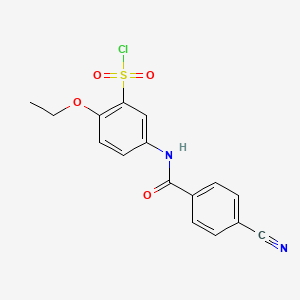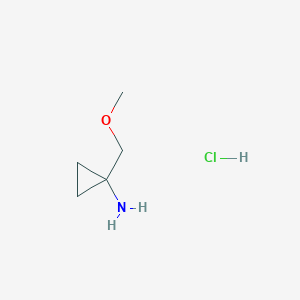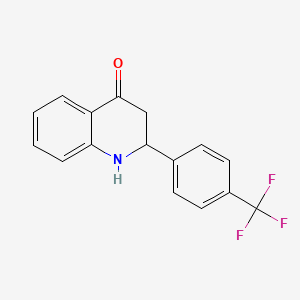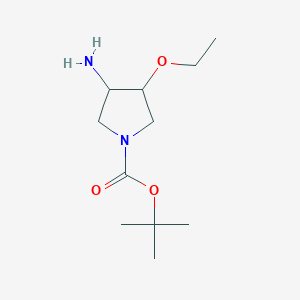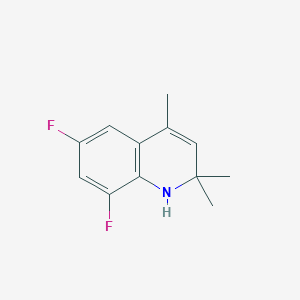
6,8-Difluoro-2,2,4-trimethyl-1,2-dihydro-quinoline
Descripción general
Descripción
“6,8-Difluoro-2,2,4-trimethyl-1,2-dihydro-quinoline” is a chemical compound with the molecular formula C12H13F2N . It is a derivative of quinoline, a class of organic compounds that are widely used in the synthesis of pharmaceuticals and dyes .
Molecular Structure Analysis
The molecular structure of “6,8-Difluoro-2,2,4-trimethyl-1,2-dihydro-quinoline” consists of a quinoline core, which is a heterocyclic aromatic organic compound with two fused rings (a benzene ring and a pyridine ring). This core is substituted with two fluorine atoms at the 6th and 8th positions and three methyl groups at the 2nd and 4th positions .Aplicaciones Científicas De Investigación
Medicine: Antibacterial Agents
6,8-Difluoro-2,2,4-trimethyl-1,2-dihydro-quinoline: has been explored for its potential use in creating new antibacterial agents . The incorporation of fluorine atoms can enhance the biological activity of quinoline derivatives. These compounds are studied for their efficacy against a broad spectrum of bacterial strains, potentially leading to the development of new classes of antibiotics.
Agriculture: Pesticides and Herbicides
In the agricultural sector, this compound’s derivatives are being researched for use in pesticides and herbicides . The goal is to develop products that are more effective at lower concentrations, reducing the environmental impact while maintaining or improving crop protection.
Liquid Crystals: Display Technology
The structural properties of 6,8-Difluoro-2,2,4-trimethyl-1,2-dihydro-quinoline make it a candidate for use in liquid crystal technology . Research is focused on utilizing these compounds in the development of advanced display technologies, potentially offering better performance and energy efficiency.
Enzyme Inhibition: Drug Development
This compound is also being studied for its role in enzyme inhibition, which is crucial in drug development . By inhibiting specific enzymes, researchers can target various diseases at the molecular level, leading to the creation of targeted therapies with fewer side effects.
Antineoplastic Activity: Cancer Treatment
The antineoplastic activity of quinoline derivatives makes them of interest in cancer research . Scientists are investigating the potential of these compounds to inhibit the growth of cancer cells, aiming to develop new treatments that are more effective and less toxic than current chemotherapy drugs.
Heart Disease Treatment: Cardiovascular Drugs
Research into the application of quinoline compounds in treating heart diseases is ongoing . The focus is on developing drugs that can treat conditions such as heart failure and arrhythmias by modulating cardiac function at the cellular level.
Propiedades
IUPAC Name |
6,8-difluoro-2,2,4-trimethyl-1H-quinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13F2N/c1-7-6-12(2,3)15-11-9(7)4-8(13)5-10(11)14/h4-6,15H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YRLLYIALIGRLDY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(NC2=C1C=C(C=C2F)F)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13F2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6,8-Difluoro-2,2,4-trimethyl-1,2-dihydro-quinoline | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



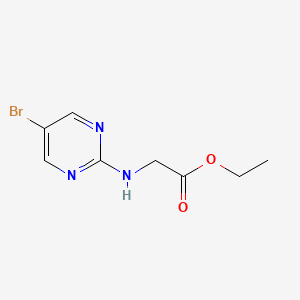
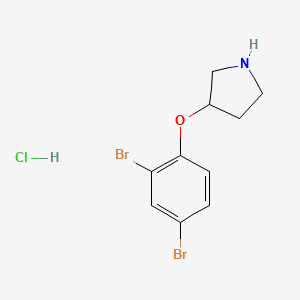
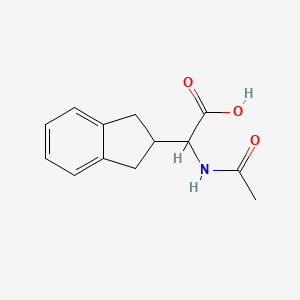
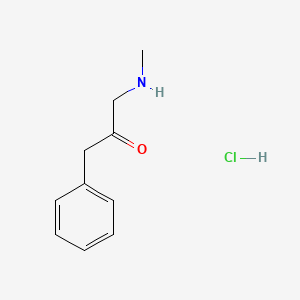
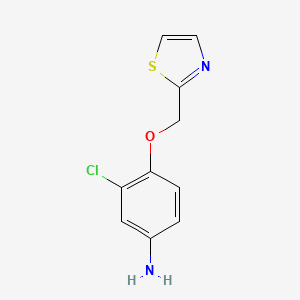
![3,4-Dihydro-2H-benzo[b][1,4]oxazine-7-carbonitrile](/img/structure/B1464739.png)
